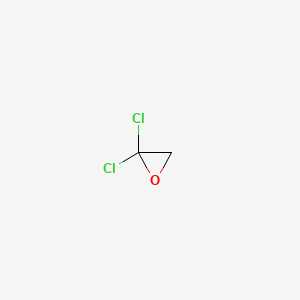

1,1-Dichloroethylene epoxide

描述

Structure

3D Structure

属性

CAS 编号 |

68226-83-5 |

|---|---|

分子式 |

C2H2Cl2O |

分子量 |

112.94 g/mol |

IUPAC 名称 |

2,2-dichlorooxirane |

InChI |

InChI=1S/C2H2Cl2O/c3-2(4)1-5-2/h1H2 |

InChI 键 |

DPVAHOUXGQHEOI-UHFFFAOYSA-N |

SMILES |

C1C(O1)(Cl)Cl |

规范 SMILES |

C1C(O1)(Cl)Cl |

其他CAS编号 |

68226-83-5 |

同义词 |

1,1-dichloroethylene epoxide |

产品来源 |

United States |

Formation Pathways and Mechanistic Considerations

Enzymatic Generation from 1,1-Dichloroethylene (1,1-DCE) Precursor

The primary route for the formation of 1,1-dichloroethylene epoxide in biological systems is through the metabolic oxidation of 1,1-DCE. This biotransformation is catalyzed by a specific group of enzymes located predominantly in the liver and, to a lesser extent, in other tissues such as the lungs and kidneys.

The epoxidation of 1,1-DCE is mediated by the cytochrome P450 (P450) superfamily of mixed-function oxidases. cdc.gov Research has identified specific P450 isozymes as the principal catalysts in this reaction.

CYP2E1 is the primary enzyme responsible for the metabolic activation of 1,1-DCE to its epoxide in both animal and human tissues. cdc.gov This isozyme is constitutively expressed in the liver and is also found in the lungs. cdc.govnih.gov The involvement of CYP2E1 is confirmed by studies showing a strong correlation between the levels of CYP2E1 activity in liver microsomes and the rate of 1,1-DCE metabolism. semanticscholar.org Furthermore, experiments using recombinant human CYP2E1 have demonstrated its capacity to catalyze the formation of this compound. cdc.gov

In addition to CYP2E1, research in murine models has implicated the CYP2F subfamily, particularly CYP2F2, in the bioactivation of 1,1-DCE, especially within the pulmonary system. Studies using recombinant enzymes have shown that mouse CYP2F2 can metabolize 1,1-DCE, highlighting a potential role for this isozyme in lung-specific metabolic processes. cdc.gov

The enzymatic conversion of 1,1-DCE to its epoxide exhibits considerable isozyme specificity. While CYP2E1 is the major contributor, other P450 isoforms show minimal to no activity towards 1,1-DCE. Studies in mice have demonstrated that the bioactivation is mediated by CYP2E1, with no significant involvement from CYP2B1 or CYP1A1. nih.gov

The kinetic parameters of this enzymatic reaction, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), quantify the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively. A 2004 study by Simmonds et al., referenced in the ATSDR's toxicological profile for 1,1-dichloroethene, evaluated the metabolism of the compound in various recombinant enzymes. The study found that recombinant rat CYP2E1 exhibited the highest affinity and catalytic efficiency for 1,1-dichloroethylene, which may explain species-specific differences in its effects. cdc.gov While specific Kₘ and Vₘₐₓ values from this study are not detailed here, the findings underscore the high specificity of CYP2E1 for 1,1-DCE. The metabolism of 1,1-DCE is known to be a saturable process, meaning that at high concentrations of the substrate, the rate of metabolism reaches a plateau. cdc.gov

Isozyme Specificity in 1,1-DCE Epoxidation

| P450 Isozyme | Role in 1,1-DCE Epoxidation | Primary Location | Reference |

|---|---|---|---|

| CYP2E1 | Primary catalyst for bioactivation | Liver, Lung | cdc.govnih.gov |

| CYP2F2 (murine) | Contributes to bioactivation | Lung | cdc.gov |

| CYP1A1 | Not significantly involved | - | nih.gov |

| CYP2B1 | Not significantly involved | - | nih.gov |

The rate of this compound formation can be altered by compounds that either induce or inhibit the activity of the responsible P450 enzymes.

Induction: Enzyme induction involves an increase in the synthesis of P450 enzymes, leading to an accelerated rate of metabolism for their substrates. Pretreatment with phenobarbital, a known inducer of various P450 enzymes, has been shown to enhance the metabolic conversion of 1,1-DCE. epa.gov Similarly, ethanol (B145695) is a well-known inducer of CYP2E1, and its presence can increase the rate of metabolism of CYP2E1 substrates. wikipedia.orgnih.gov

Inhibition: Conversely, enzyme inhibition leads to a decreased rate of metabolism. The CYP2E1-selective inhibitor, diallyl sulfone, has been shown to significantly inhibit the formation of this compound-derived glutathione (B108866) conjugates in human liver samples. semanticscholar.org The substrate itself, 1,1-DCE, and its isomers can also act as inhibitors. At certain concentrations, 1,1-DCE can cause a decrease in CYP2E1 protein levels and activity, a process known as mechanism-based inactivation, where a reactive metabolite attacks the enzyme. nih.govnih.gov Related compounds, such as the trans- and cis-1,2-dichloroethylene (B151661) isomers, are also potent inhibitors of CYP2E1. nih.gov

Modulators of 1,1-DCE Epoxidation

| Modulator Type | Compound | Effect on Epoxidation | Mechanism | Reference |

|---|---|---|---|---|

| Inducer | Phenobarbital | Increase | Increases synthesis of P450 enzymes | epa.gov |

| Inducer | Ethanol | Increase | Induces CYP2E1 expression | wikipedia.orgnih.gov |

| Inhibitor | Diallyl sulfone | Decrease | Selective inhibition of CYP2E1 | semanticscholar.org |

| Inhibitor | 1,1-Dichloroethylene (self) | Decrease | Mechanism-based inactivation of CYP2E1 | nih.govnih.gov |

| Inhibitor | 1,2-Dichloroethylene isomers | Decrease | Inhibition/inactivation of CYP2E1 | nih.gov |

The enzymatic epoxidation of alkenes can be a highly stereoselective process. However, the substrate, 1,1-dichloroethylene, is a prochiral molecule, meaning it is not chiral but can be converted into a chiral molecule in a single step. In this case, the product, this compound, is achiral as it possesses a plane of symmetry.

Therefore, the epoxidation of 1,1-DCE does not produce enantiomers. The key stereochemical consideration is the facial selectivity of the enzymatic attack. The planar 1,1-DCE molecule presents two distinct faces (enantiotopic faces) to the active site of the P450 enzyme. The enzyme's chiral active site may preferentially catalyze the oxygen insertion on one face over the other. While this facial selectivity is a fundamental aspect of P450-mediated epoxidations of prochiral substrates, specific studies detailing the facial preference for 1,1-dichloroethylene are not extensively documented in the literature, largely because the resulting epoxide is achiral. nih.gov

The catalytic cycle of cytochrome P450 is a multi-step process that involves several reactive intermediates. The key oxidant responsible for epoxidation is a high-valent iron-oxo species, commonly referred to as Compound I. This intermediate is a highly reactive ferryl (Fe IV=O) radical species.

The generally accepted mechanism for P450-mediated epoxidation of an alkene like 1,1-DCE proceeds as follows:

The 1,1-DCE substrate binds to the active site of the ferric (Fe³⁺) P450 enzyme.

The enzyme undergoes a one-electron reduction, followed by the binding of molecular oxygen (O₂).

A second one-electron reduction and subsequent protonation lead to the cleavage of the O-O bond, releasing a molecule of water and forming the highly reactive Compound I intermediate.

Compound I then transfers its oxygen atom to the double bond of 1,1-DCE, forming the this compound and regenerating the ferric state of the enzyme, thereby completing the catalytic cycle.

Role of Cytochrome P450 Monooxygenases (CYP2E1, CYP2F Subfamily)

Non-Enzymatic and Environmental Pathways of Formation

While enzymatic metabolism is the dominant pathway for the formation of this compound in biological systems, the potential for non-enzymatic formation exists, particularly in environmental contexts such as the atmosphere.

1,1-DCE can be released into the environment during its production and use. epa.gov In the atmosphere, volatile organic compounds like 1,1-DCE are subject to oxidation by photochemically generated oxidants, primarily the hydroxyl radical (•OH) and ozone (O₃). The reaction of alkenes with these oxidants can lead to the formation of epoxides. Although specific studies quantifying the atmospheric formation of this compound are limited, the general mechanisms of alkene oxidation suggest it is a plausible, albeit likely transient, pathway. Given the high reactivity of the epoxide, it is not expected to persist in the environment but would instead act as a short-lived intermediate that quickly undergoes further reactions, such as hydrolysis.

Table of Compounds

Atmospheric Oxidation Processes

In the atmosphere, 1,1-dichloroethylene (1,1-DCE) is subject to oxidation by highly reactive species, which can lead to the formation of its epoxide. The primary atmospheric oxidants responsible for the transformation of 1,1-DCE are hydroxyl radicals and ozone.

Reaction with Hydroxyl Radicals

The dominant degradation pathway for 1,1-dichloroethylene in the troposphere is its reaction with photochemically generated hydroxyl radicals (•OH). This reaction is relatively rapid and is a key process in the removal of 1,1-DCE from the air. The reaction proceeds via the addition of the hydroxyl radical to the double bond of the 1,1-DCE molecule, forming a haloalkyl radical. This intermediate can then undergo further reactions, with the potential formation of this compound.

The rate of this reaction is crucial for determining the atmospheric lifetime of 1,1-DCE. Below is a table summarizing kinetic data for the reaction between 1,1-dichloroethylene and hydroxyl radicals.

Interactive Data Table: Reaction Rate Coefficients for 1,1-Dichloroethylene with Atmospheric Oxidants

| Oxidant | Rate Coefficient (cm³/molecule·s) | Atmospheric Lifetime |

| Hydroxyl Radical (•OH) | 1.09 x 10⁻¹¹ | ~1.5 days |

| Ozone (O₃) | 3.7 x 10⁻²¹ | >8 years |

Note: Atmospheric lifetime is an estimate and can vary with atmospheric conditions.

Ozonolysis Pathways

Ozone (O₃) is another significant oxidant in the atmosphere that can react with alkenes like 1,1-dichloroethylene. The reaction of ozone with a double bond, known as ozonolysis, proceeds through the formation of a primary ozonide (molozonide), which is highly unstable and rapidly rearranges to a more stable secondary ozonide. This process can lead to the cleavage of the carbon-carbon double bond, forming carbonyl compounds. However, for some alkenes, an alternative pathway can lead to the formation of an epoxide. While the reaction of 1,1-DCE with ozone is significantly slower than its reaction with hydroxyl radicals, it can still contribute to its atmospheric transformation over longer timescales. The mechanism of ozonolysis of halogenated alkenes is complex, and the formation of epoxides is a known, though not always major, pathway.

Formation as an Intermediate in Chlorinated Solvent Transformation

This compound is a critical intermediate in the metabolic activation of 1,1-dichloroethylene, which itself is a degradation product of common industrial solvents such as trichloroethylene (B50587) and 1,1,1-trichloroethane (B11378). This transformation is of significant toxicological interest as the epoxide is a reactive electrophile.

Reductive Dechlorination Products of Trichloroethylene and 1,1,1-Trichloroethane

In anaerobic environments, such as contaminated groundwater and sediments, trichloroethylene (TCE) and 1,1,1-trichloroethane (1,1,1-TCA) can undergo reductive dechlorination by microbial action. One of the common daughter products of these processes is 1,1-dichloroethylene. For instance, some microbial cultures have been shown to consistently reduce TCE to ethene with 1,1-DCE as a dominant intermediate. nih.gov

Once formed, this 1,1-DCE can be subject to further metabolic processes. In biological systems, particularly in mammals, 1,1-DCE is metabolized by cytochrome P-450 monooxygenases. This enzymatic oxidation leads to the formation of the highly reactive this compound. nih.gov This epoxidation is a critical step in the bioactivation of 1,1-DCE.

Hydrolysis of Chlorinated Precursors

1,1,1-Trichloroethane can also undergo abiotic degradation in aqueous environments through hydrolysis and elimination reactions. battelle.orgclu-in.org These processes can lead to the formation of acetic acid and 1,1-dichloroethylene. battelle.orgclu-in.org The formation of 1,1-DCE from 1,1,1-TCA provides a source for the subsequent biological formation of this compound, as described in the section above. The rate of 1,1,1-TCA degradation and the proportion of 1,1-DCE formed are influenced by factors such as temperature and pH. nih.gov

Radiolytic and Electron Beam Induced Generation

High-energy processes such as radiolysis and electron beam irradiation are being explored for the remediation of water and soil contaminated with chlorinated solvents. These methods involve the generation of highly reactive species that can degrade recalcitrant organic compounds.

During the electron beam treatment of 1,1-dichloroethene in the presence of oxygen, the formation of an excited species, CCl₂CH₂O*, has been proposed as a key intermediate. researchgate.net This excited molecule is consistent with the structure of this compound and suggests its formation under these high-energy conditions. The process is initiated by the generation of secondary electrons and oxygen radicals, which then react with the 1,1-dichloroethene molecules. mit.edu

Similarly, the radiolysis of aqueous solutions containing chlorinated ethanes and ethenes involves the formation of various reactive species, including hydrated electrons and hydroxyl radicals. While the primary degradation pathways often lead to dechlorination and the formation of smaller organic molecules and inorganic ions, the potential for the formation of oxidized intermediates like epoxides exists, particularly in the presence of oxygen.

Chemical Epoxidation Methods for Related Alkenes (Inferred Analogous Approaches)

The direct chemical synthesis of this compound is not extensively detailed in publicly available literature, likely due to its reactive nature. However, by examining the epoxidation of structurally similar chloroalkenes, scientifically sound inferences can be made regarding potential synthetic pathways. The reactivity of an alkene in an epoxidation reaction is significantly influenced by the electronic properties of its double bond. Alkenes with electron-donating groups are considered "electron-rich" and readily react with electrophilic epoxidizing agents. Conversely, alkenes substituted with electron-withdrawing groups, such as the chlorine atoms in 1,1-dichloroethylene, are "electron-deficient," which can render them less reactive towards common electrophilic reagents. researchgate.net

A primary method for the epoxidation of alkenes is the Prilezhaev reaction, which utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netvisualizeorgchem.com This reaction involves an electrophilic attack by the peroxy acid on the alkene's double bond. While this method is highly effective for many alkenes, the rate of reaction is notably slower for electron-deficient substrates. libretexts.org

Despite the electron-withdrawing nature of chlorine atoms, research by Kline et al. has demonstrated the successful synthesis of various chloroalkene epoxides using m-CPBA. acs.org This work provides the most direct analogies for the potential synthesis of this compound. For instance, vinyl chloride, which is less chlorinated than 1,1-dichloroethylene, was successfully epoxidized using m-CPBA. acs.org Furthermore, even more highly chlorinated ethylenes, such as trichloroethylene and tetrachloroethylene, were also converted to their respective epoxides. acs.org The epoxidation of these related compounds suggests that a similar approach, likely requiring carefully controlled and potentially more forcing conditions, could be applicable for 1,1-dichloroethylene.

Another potential route for the epoxidation of electron-deficient alkenes involves nucleophilic epoxidation. organicreactions.org This approach is often employed when the double bond is resistant to electrophilic attack. A common method is the Weitz-Scheffer epoxidation, which uses a hydroperoxide, such as hydrogen peroxide or tert-butyl hydroperoxide, in the presence of a base. thieme-connect.comwikipedia.org This method proceeds via a conjugate addition of the hydroperoxide anion to the double bond, followed by an intramolecular cyclization to form the epoxide. Given the electron-deficient character of 1,1-dichloroethylene, this nucleophilic approach represents a plausible alternative synthetic strategy.

Catalytic methods have also been developed for the epoxidation of electron-deficient alkenes. These often involve the use of basic catalysts, which can activate the hydroperoxide oxidant. researchgate.net For example, heterogeneous basic catalysts have been shown to be effective in the epoxidation of various electron-poor alkenes. researchgate.net

The table below summarizes the epoxidation methods used for alkenes structurally related to 1,1-dichloroethylene, providing a basis for inferred synthetic approaches.

| Related Alkene | Epoxidizing Agent/System | Inferred Applicability to 1,1-Dichloroethylene | Reference |

|---|---|---|---|

| Vinyl chloride | meta-Chloroperoxybenzoic acid (m-CPBA) | High. Demonstrates the feasibility of peroxy acid epoxidation for a less chlorinated ethene. | acs.org |

| Trichloroethylene | meta-Chloroperoxybenzoic acid (m-CPBA) or autooxygenation | High. Shows that even more highly chlorinated ethenes can be epoxidized. | acs.org |

| Tetrachloroethylene | meta-Chloroperoxybenzoic acid (m-CPBA) or autooxygenation | High. Provides further evidence for the viability of epoxidizing perchloroethenes. | acs.org |

| α,β-Unsaturated Ketones (general) | Hydrogen peroxide / Base (e.g., NaOH) | Moderate. Represents a general method for electron-deficient alkenes, though the electronic effects may differ from geminal dichlorides. | organicreactions.orgwikipedia.org |

| Electron-deficient Enones | tert-Butyl hydroperoxide / Guanidine catalyst | Moderate. A more specialized nucleophilic epoxidation that could be adapted. | thieme-connect.com |

Reactivity and Transformational Mechanisms of 1,1 Dichloroethylene Epoxide

Nucleophilic Adduct Formation and Ring-Opening Chemistry

The strained three-membered ring of 1,1-dichloroethylene epoxide makes it susceptible to nucleophilic attack, leading to ring-opening. A biologically significant nucleophile that reacts with this epoxide is glutathione (B108866) (GSH).

The conjugation of this compound with glutathione is a critical detoxification pathway, but it can also lead to the formation of reactive intermediates. This reaction is catalyzed by glutathione S-transferases (GSTs) and can also occur non-enzymatically. The initial reaction involves the nucleophilic attack of the thiolate anion of GSH on one of the carbon atoms of the epoxide ring.

One of the products formed from the reaction of this compound with glutathione is 2-(S-glutathionyl)acetyl glutathione. nih.govnih.gov This diglutathione adduct is a result of further reaction of an initial glutathione conjugate. nih.gov

A major glutathione conjugate derived from this compound is 2-S-glutathionyl acetate (B1210297). nih.govnih.govnih.gov This monoglutathione adduct is considered a significant metabolite in the bioactivation of DCE. nih.govnih.gov Studies have shown that 2-(S-glutathionyl) acetyl glutathione can undergo hydrolysis to form 2-S-glutathionyl acetate, making the latter a key metabolite. nih.gov The formation of these glutathione conjugates plays a role in the depletion of intracellular glutathione stores. nih.gov

| Conjugate | Description | Significance |

|---|---|---|

| 2-(S-glutathionyl)acetyl glutathione | A diglutathione adduct. nih.gov | An intermediate in the glutathione conjugation pathway. |

| 2-S-glutathionyl acetate | A monoglutathione adduct. nih.govnih.govnih.gov | A major and ultimate toxic metabolite of DCE metabolism. nih.govnih.gov |

Following their formation, glutathione conjugates of this compound can undergo further metabolic processing. These conjugates can be exported from the cell and subsequently metabolized in the mercapturic acid pathway. This pathway involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by acetylation of the remaining cysteine conjugate to form a mercapturic acid, which is then excreted in the urine.

In addition to reacting with nucleophiles like glutathione, this compound can undergo hydrolysis, a reaction that involves the addition of a water molecule to the epoxide ring, resulting in the formation of a diol.

The hydrolysis of epoxides can be catalyzed by enzymes known as epoxide hydrolases (EHs). wikipedia.orgnih.gov These enzymes are involved in the detoxification of various xenobiotic epoxides by converting them into less reactive and more water-soluble diols. researchgate.net Microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) are two major forms of this enzyme that play a role in drug and xenobiotic metabolism. nih.gov The enzymatic mechanism involves the addition of a water molecule to one of the epoxide carbons, facilitated by key amino acid residues in the active site of the enzyme, leading to the formation of a vicinal diol. nih.gov This process is a critical pathway for the detoxification of potentially harmful epoxides. researchgate.net

| Enzyme | Function | Reaction Type |

|---|---|---|

| Glutathione S-transferases (GSTs) | Catalyze the conjugation of the epoxide with glutathione. washington.edu | Nucleophilic addition |

| Epoxide Hydrolases (EHs) | Catalyze the hydrolysis of the epoxide to a diol. wikipedia.orgnih.gov | Hydrolysis |

Hydrolytic Transformations

Spontaneous Hydrolysis Pathways

This compound is susceptible to spontaneous hydrolysis, a reaction in which the epoxide ring is opened by the nucleophilic attack of water. This process is significant as it represents a detoxification pathway for this reactive intermediate. The hydrolysis of epoxides can be catalyzed by epoxide hydrolases, enzymes that facilitate the addition of a water molecule to the epoxide, resulting in the formation of a diol. nih.gov This enzymatic hydration is a critical step in the metabolism and detoxification of various xenobiotics containing an epoxide functional group.

The reaction proceeds through the protonation of the epoxide oxygen, which makes the carbon atoms of the epoxide ring more electrophilic and thus more susceptible to nucleophilic attack by water. The result of this ring-opening is the formation of 2,2-dichloro-1,1-ethanediol. This diol is generally unstable and can subsequently eliminate a molecule of water to form 2,2-dichloroacetaldehyde or rearrange to other products.

The rate of spontaneous hydrolysis is influenced by factors such as pH and temperature. Under acidic conditions, the reaction is typically faster due to the enhanced electrophilicity of the protonated epoxide.

Reactions with Other Biological Nucleophiles

Beyond hydrolysis, this compound can react with a variety of other nucleophiles present in biological systems. These reactions are significant as they can lead to the modification of essential biomolecules, potentially disrupting their normal function.

Amino acids, the building blocks of proteins, contain nucleophilic groups that can react with this compound. Cysteine, with its thiol (-SH) group, is a particularly strong nucleophile and a common target for electrophilic compounds. nih.gov The reaction involves the nucleophilic attack of the thiolate anion of cysteine on one of the carbon atoms of the epoxide ring, leading to the formation of a covalent adduct. This modification can alter the structure and function of proteins containing cysteine residues.

Ethanolamine, which contains a primary amino group, can also react with this compound. The nitrogen atom of the amino group acts as a nucleophile, attacking the epoxide ring and forming a covalent bond. Such reactions with amino acids can lead to the depletion of free amino acid pools and the formation of potentially toxic adducts. Research has shown that epoxides like ethylene (B1197577) oxide can react with the imidazole (B134444) ring of histidine and the sulfur of methionine, in addition to the sulfhydryl group of cysteine. researchgate.net

The high reactivity of this compound allows it to form covalent adducts with larger biological macromolecules, including proteins and nucleic acids. These reactions are of particular concern as they can lead to significant cellular damage and have been implicated in the carcinogenic effects of some chemicals.

Protein Adducts: The formation of protein adducts occurs through the reaction of the epoxide with nucleophilic amino acid residues on the protein surface. mdpi.com Cysteine, histidine, and lysine (B10760008) are common targets for such modifications. The covalent binding of this compound to proteins can alter their enzymatic activity, disrupt their structural integrity, and interfere with their ability to interact with other molecules.

Nucleic Acid Adducts: this compound can also react with the nitrogenous bases of DNA and RNA. The nucleophilic centers in these bases, such as the N7 position of guanine, are susceptible to attack by the electrophilic epoxide. nih.govnih.gov The formation of DNA adducts can lead to mutations during DNA replication, as the modified base may be misread by DNA polymerase. nih.gov If not repaired, these mutations can accumulate and contribute to the initiation of cancer. nih.govmdpi.com

| Nucleophile | Functional Group | Product Type | Biological Significance |

|---|---|---|---|

| Water | Hydroxyl (-OH) | Diol | Detoxification |

| Cysteine | Thiol (-SH) | Cysteine Adduct | Protein Modification, Potential Toxicity |

| Ethanolamine | Amino (-NH2) | Ethanolamine Adduct | Depletion of Small Molecules |

| Protein (e.g., Lysine) | Amino (-NH2) | Protein Adduct | Enzyme Inhibition, Disruption of Function |

| DNA (e.g., Guanine) | Ring Nitrogens | DNA Adduct | Mutagenesis, Carcinogenesis |

Rearrangement Pathways and Isomerization

In addition to reacting with nucleophiles, this compound can undergo intramolecular rearrangement to form more stable isomers. These rearrangements are significant because they lead to the formation of different reactive species with their own toxicological profiles.

2,2-Dichloroacetaldehyde is a known toxicant that can react with cellular components. Chloroacetyl chloride is a highly reactive acyl chloride that can readily acylate nucleophiles, leading to cellular damage.

The formation of an acyl chloride from a carboxylic acid typically involves the use of a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgorganic-chemistry.org The mechanism generally proceeds through the conversion of the carboxylic acid's hydroxyl group into a better leaving group. youtube.comlibretexts.orgchemguide.co.uk

In the context of this compound, the rearrangement to chloroacetyl chloride is thought to involve an intramolecular migration of a chlorine atom. This process can be conceptualized as a nucleophilic attack of a chloride ion on the adjacent carbon atom, coupled with the opening of the epoxide ring. This rearrangement is a significant pathway as it generates a highly reactive acylating agent.

| Product | Chemical Formula | Functional Group | Potential Reactivity |

|---|---|---|---|

| Chloroacetyl chloride | C2H2Cl2O | Acyl Chloride | Acylation of nucleophiles |

| 2,2-Dichloroacetaldehyde | C2H2Cl2O | Aldehyde | Reaction with proteins and DNA |

Electrophilic Nature and Reactivity Spectrum in Organic Transformations

This compound, also known as 2,2-dichlorooxirane, is a highly reactive molecule due to the inherent properties of its structure. Its electrophilic character is the primary driver of its chemical transformations. This reactivity stems from two main factors: the polarization of the carbon-oxygen bonds within the three-membered ring and the significant ring strain, calculated to be approximately 13 kcal/mol for epoxides in general. canterbury.ac.nzmasterorganicchemistry.com The release of this strain provides a strong thermodynamic driving force for ring-opening reactions. lumenlearning.comlibretexts.org

The carbons within the epoxide ring function as potent electrophiles, making them susceptible to attack by a wide range of nucleophiles. lumenlearning.comlibretexts.org In the case of this compound, the presence of two electron-withdrawing chlorine atoms on one of the carbon atoms further enhances its electrophilic nature. The molecule serves as a key reactive intermediate in various chemical and biological processes. nih.govnih.gov

The reactions of this compound are characterized by nucleophilic substitution mechanisms, primarily SN2-type reactions, especially under neutral or basic conditions. masterorganicchemistry.comkhanacademy.orglibretexts.org In these transformations, a nucleophile attacks one of the electrophilic carbon centers, leading to the cleavage of a carbon-oxygen bond and the opening of the strained ring. lumenlearning.comlibretexts.org

A significant and well-documented reaction is its conjugation with glutathione (GSH). nih.govca.gov This process exemplifies the electrophilic reactivity of the epoxide, where the sulfur atom of the cysteine residue in glutathione acts as the nucleophile. nih.gov This attack leads to the formation of stable glutathione conjugates. ca.gov Research has identified specific products from this reaction, demonstrating the epoxide's role as an alkylating agent. nih.gov

Beyond reactions with external nucleophiles, this compound is known to undergo rearrangement to form carbonyl compounds. It is considered an unstable intermediate that can transform into 2,2-dichloroacetaldehyde and 2-chloroacetyl chloride. nih.gov These transformations highlight the intrinsic reactivity of the molecule, driven by the potential to form more stable structures.

The following table summarizes the key transformations involving this compound, illustrating its reactivity spectrum.

Table 1: Reactivity and Transformations of this compound

| Reactant/Process | Product(s) | Transformation Type |

|---|---|---|

| Glutathione (GSH) | 2-(S-glutathionyl) acetyl glutathione, 2-S-glutathionyl acetate nih.gov | Nucleophilic Ring-Opening |

| Intramolecular Rearrangement | 2,2-dichloroacetaldehyde nih.gov | Isomerization |

The mechanism for nucleophilic attack on an asymmetric epoxide under neutral or basic conditions typically involves the nucleophile adding to the least sterically hindered carbon atom in an SN2 reaction. lumenlearning.commasterorganicchemistry.comlibretexts.org This backside attack results in the inversion of the stereochemical configuration at the site of attack. lumenlearning.comlibretexts.org The reaction with glutathione is a clear in-vivo and in-vitro demonstration of this electrophilic reactivity, confirming the formation of the epoxide and its subsequent reaction within biological systems. nih.govnih.gov

Computational and Theoretical Chemistry of 1,1 Dichloroethylene Epoxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,1-dichloroethylene epoxide. northwestern.edu These methods solve the Schrödinger equation for the molecule, providing information about its electronic structure, stability, and reactivity. northwestern.edugithub.io

Electronic Structure and Stability Analysis

Quantum chemical calculations reveal the distribution of electrons within the this compound molecule, which is crucial for understanding its stability and reactivity. northwestern.edugithub.io The presence of the highly electronegative chlorine and oxygen atoms significantly influences the electron density distribution. The epoxide ring itself is inherently strained, which contributes to its reactivity.

Theoretical studies, often employing methods like Density Functional Theory (DFT), can predict the molecular geometry, orbital energies, and charge distribution. acs.orgmdpi.com For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of a molecule's ability to donate or accept electrons in chemical reactions. While specific calculations for this compound are not detailed in the provided results, the principles of these calculations are well-established for similar epoxides. researchgate.net

Reaction Energetics and Transition State Characterization

Understanding the chemical reactions of this compound, particularly its ring-opening reactions, is critical. Quantum chemical calculations can map the potential energy surface for these reactions, identifying the transition states and calculating the activation energies. researchgate.netpsu.edu

For example, theoretical studies on the oxidation of ethylene (B1197577) to its epoxide have shown that different pathways, such as [3+2] addition versus direct oxygen insertion, have distinct energy barriers. psu.eduias.ac.in Similar computational approaches can be applied to the reactions of this compound with biological nucleophiles like glutathione (B108866). These calculations help to elucidate the reaction mechanisms and predict the most likely products. The stability of transition states for nucleophilic attack at the different carbon atoms of the epoxide ring can explain the regioselectivity of these reactions. researchgate.net

Bond Dissociation Energies and Conformational Analysis

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. orgoreview.com BDE values provide insight into the strength of chemical bonds and can be calculated using quantum chemical methods. orgoreview.comscribd.comucsb.edupearson.com For this compound, the C-O and C-Cl bonds are of particular interest. The strain of the epoxide ring is expected to weaken the C-O bonds, making them susceptible to cleavage.

Conformational analysis, while more relevant for larger, more flexible molecules, can still provide information about the preferred three-dimensional structure of this compound and its interactions with other molecules.

Molecular Dynamics Simulations for Epoxide Reactivity

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. researchgate.net By simulating the movement of atoms, MD can provide insights into the conformational changes, solvent effects, and interactions of this compound with biological macromolecules like enzymes. mdpi.comnasa.gov

These simulations can be particularly useful for understanding how the epoxide orients itself within the active site of an enzyme, such as cytochrome P450, which is involved in its formation. inchem.org The interactions observed in MD simulations can help explain the substrate specificity and the mechanism of enzymatic reactions.

Physiologically Based Pharmacokinetic (PBPK) Modeling of Epoxide Disposition and Kinetics

Physiologically based pharmacokinetic (PBPK) models are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. nih.gov These models are constructed based on the physiological and biochemical properties of the organism and the physicochemical properties of the chemical. nih.govepa.gov

For 1,1-dichloroethylene, PBPK models have been developed to describe its conversion to the reactive epoxide and the subsequent fate of the epoxide. inchem.orgepa.gov These models can integrate data from in vitro and in vivo studies to predict the concentration of the epoxide in different tissues over time.

Modeling Epoxide Formation Rates in Biological Systems

A key component of PBPK models for 1,1-dichloroethylene is the accurate representation of the formation rate of its epoxide. nih.gov This process is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2E1. inchem.orgnih.govca.gov The rate of epoxide formation can be described using enzyme kinetics, typically the Michaelis-Menten equation, which includes parameters for the maximum reaction velocity (Vmax) and the Michaelis constant (Km).

In vitro studies using liver and lung microsomes from different species, including humans, have been used to determine these kinetic parameters. inchem.org These data are then incorporated into PBPK models to simulate the in vivo formation of this compound. epa.govnih.gov Such models have been used to compare the metabolic activation of 1,1-dichloroethylene in rats and humans and to assess the impact of co-exposures to other chemicals that are also metabolized by CYP2E1. epa.gov

Disposition and Clearance Modeling of Epoxide-Derived Metabolites

The disposition and clearance of metabolites derived from this compound are complex processes that have been extensively studied using computational and theoretical chemistry, primarily through the development of physiologically based pharmacokinetic (PBPK) models. These models provide a quantitative framework for understanding the absorption, distribution, metabolism, and elimination of the parent compound, 1,1-dichloroethylene (1,1-DCE), and its reactive epoxide intermediate.

The metabolism of 1,1-DCE, primarily mediated by the cytochrome P450 enzyme CYP2E1, results in the formation of highly reactive metabolites, including this compound (DCE-epoxide), 2-chloroacetyl chloride, and 2,2-dichloroacetaldehyde. epa.govtexas.gov These electrophilic intermediates are detoxified through conjugation with glutathione (GSH), a critical step in their clearance. epa.govtexas.govnih.gov The balance between the rate of epoxide formation and its detoxification via GSH conjugation is a key determinant of potential tissue toxicity. epa.govtexas.gov

A foundational PBPK model for 1,1-DCE was developed by D'Souza and Andersen (1988) for rats, covering both inhalation and oral exposure routes. epa.govtexas.govwho.int This model integrates physiological parameters with biochemical data to simulate the kinetic behavior of 1,1-DCE and its metabolites. nih.gov It successfully predicts the concentrations of 1,1-DCE in blood, tissues, and exhaled air, as well as the levels of hepatic GSH following exposure. nih.gov The model elucidates the intricate relationship between absorption rate, metabolic saturation, and GSH conjugation in dictating the toxic potential of 1,1-DCE. nih.gov

Modeling efforts have demonstrated that because of 1,1-DCE's low blood:air partition coefficient and its saturable metabolism, the amount of the dose that gets metabolized is highly sensitive to the rate of absorption. nih.gov Following an intravenous bolus dose, for instance, a significant portion of the administered 1,1-DCE is rapidly exhaled unchanged. nih.gov

The clearance of the epoxide and other reactive metabolites is heavily reliant on GSH. The resulting GSH conjugates are further metabolized in the kidney and excreted in the urine as various products, including thiodiglycolic acid, N-acetyl-S-(2-carboxymethyl) cysteine, and other mercapturic acid derivatives. epa.gov The PBPK models for 1,1-DCE incorporate the dynamics of GSH depletion and resynthesis, which is crucial for predicting the dose-dependent toxicity. nih.govepa.gov

While no validated PBPK model for 1,1-DCE currently exists for humans, allometric scaling has been employed to extrapolate findings from rat models. epa.govtexas.govwho.int D'Souza and Andersen (1988) used this technique to estimate the comparative amounts of epoxide formed in rats versus humans under different exposure scenarios. texas.govwho.int These extrapolations are vital for risk assessment, providing insights into potential human responses to 1,1-DCE exposure. nih.gov

The research findings from these disposition and clearance models are summarized in the tables below.

Table 1: Key Features of the PBPK Model for 1,1-DCE Disposition

| Model Feature | Description | Reference |

|---|---|---|

| Model Organism | Rat | epa.govnih.gov |

| Exposure Routes Modeled | Oral and Inhalation | epa.govwho.int |

| Primary Metabolic Enzyme | Cytochrome P450 2E1 (CYP2E1) | epa.govtexas.gov |

| Key Reactive Metabolites | This compound, 2-chloroacetyl chloride, 2,2-dichloroacetaldehyde | epa.govtexas.gov |

| Primary Detoxification Pathway | Glutathione (GSH) Conjugation | nih.gov |

| Model Outputs | Predicts concentrations in blood, tissue, exhaled air, and liver GSH levels. | nih.gov |

| Key Insight | Demonstrates the critical interplay between absorption, metabolic saturation, and GSH conjugation in determining toxicity. | nih.gov |

Table 2: Allometric Scaling Parameters for Estimating Epoxide Formation (Rat vs. Human)

| Parameter | Scaling Factor (Body Weight) | Species-Specific Estimates | Reference |

|---|---|---|---|

| Cardiac Output | (Body Weight)^0.7 | Scaled from rat to human. | epa.govtexas.gov |

| Pulmonary Ventilation | (Body Weight)^0.7 | Scaled from rat to human. | epa.govtexas.gov |

| Vmax (Maximal metabolic rate) | (Body Weight)^0.74 | Scaled from rat to human. | epa.govtexas.gov |

| Body Fat Percentage | - | 7% (200g Rat) vs. 20% (70kg Human) | epa.govtexas.gov |

| Estimated Epoxide Formation (Oral, <5 mg/kg) | - | Approximately the same in rats and humans. | epa.gov |

| Estimated Epoxide Formation (Inhalation, <100 ppm) | - | Fivefold lower in humans than in rats. | epa.gov |

Analytical Methodologies for Characterization and Detection of 1,1 Dichloroethylene Epoxide and Its Derivatives

Chromatographic Techniques for Metabolite and Adduct Analysis

Chromatographic methods are indispensable for the separation and analysis of the complex mixtures that often result from the metabolism of 1,1-dichloroethylene. These techniques allow for the isolation of individual metabolites and their subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Conjugate Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile metabolites of 1,1-dichloroethylene epoxide, particularly its conjugates. This technique separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.

A common application of HPLC is the separation and quantification of glutathione (B108866) (GSH) conjugates. For instance, in the analysis of epoxide-derived GSH conjugates, a reversed-phase HPLC method can be employed. atsjournals.org The use of a C18 column with a gradient mobile phase, such as acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid (TFA), allows for the effective separation of these polar conjugates. atsjournals.org Detection is often achieved using a UV detector, with the column effluent monitored at a specific wavelength, for example, 200 nm, to detect the peptide bond in glutathione. atsjournals.org

For enhanced sensitivity and specificity, especially for low-level detection of epoxides, derivatization prior to HPLC analysis can be performed. One such method involves derivatizing epoxides with N,N-diethyldithiocarbamate (DTC). researchgate.netnih.gov The resulting stable esters can be analyzed by reversed-phase HPLC with UV detection. researchgate.netnih.gov This approach has been shown to be robust, with the ability to detect and quantify epoxides in the micromolar concentration range and with high recovery rates. researchgate.netnih.gov

Table 1: HPLC Parameters for Analysis of Epoxide Conjugates

| Parameter | Value/Description | Source |

| Column | Supelcosil LC-18-S (150 x 4.6-mm) | researchgate.net |

| Mobile Phase | 40% (v/v) acetonitrile in water | researchgate.net |

| Flow Rate | 1.0 mL/min | atsjournals.orgresearchgate.net |

| Detection | UV at 278 nm (for DTC derivatives) | researchgate.net |

| Concentration Range | 0.25 to 50 µM | researchgate.net |

| Recovery | ≥94% | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile metabolites of 1,1-dichloroethylene. nih.gov In this method, volatile compounds are separated in a gas chromatograph and then directly introduced into a mass spectrometer, which provides detailed structural information. nih.gov GC-MS is particularly well-suited for the analysis of small molecules like those derived from the breakdown of 1,1-dichloroethylene and its epoxide. nih.gov

The identification of metabolites in biological samples, such as urine, often involves an initial extraction and derivatization step to make the compounds volatile enough for GC analysis. nih.gov For instance, the analysis of urinary metabolites of 1,1-dichloroethylene has successfully identified compounds like thiodiglycolic acid and N-acetyl-S-(2-carboxymethyl)cysteine after such preparatory steps. nih.gov The mass spectrometer fragments the metabolite molecules in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov

GC-MS can be used for both targeted and untargeted metabolomics. nih.gov In a targeted approach, the instrument is set to look for specific known metabolites. In an untargeted approach, the goal is to identify as many metabolites as possible in a sample. nih.gov The use of headspace analysis coupled with GC-MS is also a valuable technique for detecting volatile organic compounds in various matrices. cdc.gov

Table 2: Identified Volatile Metabolites of 1,1-Dichloroethylene via GC-MS

| Metabolite | Analytical Method | Source |

| Thiodiglycolic acid | GC-MS | nih.gov |

| N-acetyl-S-(2-carboxymethyl)cysteine | GC-MS | nih.gov |

| Methyl-thio-acetylaminoethanol | GC-MS | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis and Reaction Kinetics

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. longdom.org This makes it an invaluable tool for the quantitative analysis of this compound and its derivatives, as well as for studying their reaction kinetics. nih.gov LC-MS is adept at analyzing a wide range of compounds, from polar to nonpolar, and is not limited to volatile substances. longdom.org

LC-MS/MS, a tandem mass spectrometry approach, provides even greater specificity and is often used for the analysis of complex biological matrices. nih.gov This technique has been successfully used to develop methods for the analysis of various epoxide-containing lipids and their metabolites. nih.gov The high sensitivity of LC-MS allows for the detection of trace levels of contaminants and metabolites in environmental and biological samples. longdom.org

In the context of reaction kinetics, LC-MS can be used to monitor the formation and degradation of this compound and its reaction products over time. nih.gov This allows for the determination of reaction rates and the elucidation of metabolic pathways. For example, LC-MS methods have been developed to measure the biotransformation of epoxyeicosatrienoic acid ethanolamides (EET-EAs) to their corresponding diols by epoxide hydrolases. nih.gov

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of this compound and its derivatives, providing detailed information about their chemical bonds and atomic arrangement.

Infrared (IR) Spectroscopy for Epoxide Ring Detection

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule, including the characteristic epoxide ring. spectroscopyonline.com The principle of IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations. The three-membered epoxy ring has specific vibrational modes that give rise to characteristic absorption bands in the IR spectrum. spectroscopyonline.com

The IR spectra of epoxides typically show a series of peaks related to the stretching and contracting of the bonds within the oxirane ring. spectroscopyonline.com These can be found in the regions of 1280–1230 cm⁻¹, 950–810 cm⁻¹, and 880–750 cm⁻¹. spectroscopyonline.com The latter two bands are often particularly intense. spectroscopyonline.com The presence of a C-O band between 1300-1000 cm⁻¹ can also be indicative of an epoxide, though overlapping peaks can make definitive assignment challenging. oregonstate.edu The absence of strong absorptions for C=O (1650-1800 cm⁻¹) and O-H (3200-3700 cm⁻¹) groups can further support the presence of an epoxide. oregonstate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Epoxide Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules, including the derivatives of this compound. scribd.com NMR spectroscopy provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). mdpi.com

In ¹H NMR spectra, the protons on the epoxide ring typically resonate in a specific region, generally between 2.5 and 3.5 ppm. libretexts.org This upfield shift compared to protons on carbons adjacent to an ether oxygen (3.4-4.5 ppm) is due to the ring strain of the epoxide. oregonstate.edulibretexts.org The coupling patterns between neighboring protons can provide further structural information. scribd.com

¹³C NMR spectroscopy is complementary to ¹H NMR and provides information about the carbon skeleton of the molecule. mdpi.com The carbon atoms of the epoxide ring also have characteristic chemical shifts, typically appearing in the 40-60 ppm range. oregonstate.edu This is at a higher field (more shielded) than the carbons in an acyclic ether due to the effects of ring strain. oregonstate.edu

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively establish the connectivity of atoms within a molecule. mdpi.comwur.nl For instance, HSQC can be used to correlate protons with the carbons to which they are directly attached, which is particularly useful for resolving overlapping signals in complex spectra. wur.nl

Table 3: Characteristic NMR Chemical Shifts for Epoxides

| Nucleus | Chemical Shift Range (ppm) | Source |

| ¹H (Epoxide Ring) | 2.5 - 3.5 | libretexts.org |

| ¹³C (Epoxide Ring) | 40 - 60 | oregonstate.edu |

Immunochemical Approaches for Adduct Detection

Immunochemical methods offer a highly sensitive and specific means of detecting and quantifying adducts formed from reactive metabolites like this compound (DCEp). These techniques rely on the principle of antigen-antibody recognition, where antibodies are developed to specifically bind to the chemical adducts on macromolecules such as DNA or proteins. This approach has been successfully applied to study the in vivo formation and distribution of adducts derived from 1,1-dichloroethylene (DCE), providing crucial insights into its metabolic activation.

The primary strategy involves the development of polyclonal or monoclonal antibodies that recognize specific adducts. For DCEp, research has focused on detecting its glutathione (GSH) conjugates, which are major products of its detoxification pathway. nih.govatsjournals.org

Development of Polyclonal Antibodies for Glutathione Conjugates

A key breakthrough in the immunochemical detection of DCEp-related damage was the development of polyclonal antibodies specific to its glutathione conjugate, 2-S-glutathionyl acetate (B1210297) (GTA). nih.govnih.gov The formation of GTA is a significant event in the metabolism of DCE, occurring after the initial conjugation of the epoxide with GSH. nih.gov

The process of generating these antibodies involved several critical steps:

Hapten Synthesis: Since small molecules like GTA are not immunogenic on their own, they must be coupled to a larger carrier protein to elicit an immune response. In this case, chemically synthesized GTA was conjugated to bovine serum albumin (BSA) using glutaraldehyde (B144438) as a cross-linking agent to create the hapten-protein conjugate (GTA-GLUT-BSA). nih.gov

Immunization: Rabbits were immunized with this GTA-GLUT-BSA conjugate to stimulate the production of antibodies against the GTA hapten. nih.gov

Antibody Characterization: The resulting antisera were then rigorously tested for their specificity and sensitivity using various immunochemical assays. nih.gov

Characterization and Specificity using Immunoassays

The specificity of the polyclonal antibodies for the GTA adduct was confirmed through enzyme-linked immunosorbent assays (ELISA) and slot-blotting experiments. nih.gov

Noncompetitive ELISA: These experiments demonstrated that the antibody response was concentration-dependent, with a stronger signal observed at higher concentrations of the antibody. nih.gov

Competitive ELISA: The specificity of the antibodies was further established in competitive assays. The binding of the antibody to the immobilized antigen (GTA-GLUT-BSA) was effectively inhibited by the free GTA-GLUT-BSA conjugate. In contrast, unconjugated GTA did not inhibit the binding, indicating that the antibody recognized the hapten in its conjugated form. nih.gov The antibodies showed minimal cross-reactivity with other structural analogs, confirming their high specificity for the GTA adduct. nih.gov

Slot-Blotting: These experiments corroborated the ELISA findings, showing a high degree of specificity of the antiserum for the GTA hapten. nih.gov

These studies successfully demonstrated the development of polyclonal antibodies capable of specifically detecting the GTA conjugate, and by extension, providing a marker for the in vivo formation of the DCE-epoxide. nih.gov

Application in Immunohistochemistry

A significant application of these specific antibodies has been in immunohistochemical studies to localize the formation of DCEp adducts within tissues. atsjournals.orgnih.govnih.gov By applying the anti-GTA antibody to tissue sections from DCE-treated mice, researchers were able to visualize the distribution of the adduct.

Key findings from these immunohistochemical studies include:

Cell-Specific Localization: Staining with the anti-GTA antibody was prominently observed in pulmonary Clara cells and centrilobular hepatocytes in mice treated with DCE. nih.govnih.gov This localization corresponds to the known sites of DCE-induced cytotoxicity and the location of cytochrome P450 2E1 (CYP2E1), the primary enzyme responsible for metabolizing DCE to its reactive epoxide. nih.govnih.gov

Correlation with Metabolism: The intensity of the immunostaining was modulated by pretreating the animals with inhibitors or inducers of the metabolic pathways. For example, pretreatment with diallyl sulfone, an inhibitor of CYP2E1, markedly decreased the immunostaining for GTA in hepatocytes. nih.gov Conversely, depletion of glutathione with buthionine sulfoximine (B86345) led to an increase in immunostaining, suggesting that under conditions of GSH depletion, more epoxide is available to form adducts. nih.govnih.gov

These findings provide strong evidence that the DCE-epoxide is formed in vivo within the specific cell types that are targeted for toxicity. atsjournals.orgnih.gov

The development and application of immunochemical approaches, particularly the generation of specific antibodies against the 2-S-glutathionyl acetate adduct, have been instrumental in understanding the metabolic activation and cellular targeting of this compound.

Data Tables

Table 1: Polyclonal Antibody Development for 2-S-Glutathionyl Acetate (GTA)

| Parameter | Description | Reference |

| Target Adduct | 2-S-Glutathionyl Acetate (GTA) | nih.gov |

| Hapten | GTA conjugated to Bovine Serum Albumin (BSA) | nih.gov |

| Cross-linker | Glutaraldehyde (GLUT) | nih.gov |

| Animal Model | Rabbits | nih.gov |

| Characterization Assays | ELISA (Noncompetitive and Competitive), Slot Immunoblotting | nih.gov |

| Key Finding | Successful development of polyclonal antibodies specific for the GTA adduct, providing a tool to detect DCE-epoxide formation. | nih.gov |

Table 2: Research Findings from Immunochemical Studies of DCEp Adducts

| Study Type | Key Findings | Significance | Reference(s) |

| Competitive ELISA | GTA-GLUT-BSA efficiently inhibited antibody binding, while unconjugated GTA and other analogs showed minimal inhibition. | Confirmed high specificity of the polyclonal antibodies for the GTA-protein conjugate. | nih.gov |

| Immunohistochemistry | Immunostaining for GTA was localized in pulmonary Clara cells and centrilobular hepatocytes of DCE-treated mice. | Demonstrated the in situ formation of the DCE-epoxide in the specific cell types known to be damaged by DCE. | atsjournals.orgnih.govnih.gov |

| Immunohistochemistry with Metabolic Modulators | Pretreatment with a CYP2E1 inhibitor (diallyl sulfone) reduced immunostaining, while GSH depletion increased it. | Correlated adduct formation directly with the metabolic activity of CYP2E1 and the availability of glutathione. | nih.govnih.gov |

Environmental Transformation Dynamics of 1,1 Dichloroethylene Epoxide

Atmospheric Chemical Fate and Degradation Pathways

1,1-Dichloroethylene epoxide is a reactive, unstable intermediate formed from the atmospheric oxidation of 1,1-dichloroethylene (1,1-DCE). Its fate in the atmosphere is intrinsically linked to the degradation of its parent compound.

The atmospheric degradation of 1,1-DCE, which leads to the formation of this compound, is primarily initiated by reactions with photochemically-produced hydroxyl (OH) radicals. nih.govcdc.gov The reaction with OH radicals is the most significant removal process for 1,1-DCE in the atmosphere. epa.gov The proposed mechanism involves the addition of the OH radical to the double bond of the 1,1-DCE molecule. bibliotekanauki.pl

Once formed, this compound is a highly reactive molecule due to the strained three-membered epoxide ring. It can undergo further reactions, such as hydrolysis or rearrangement. The primary atmospheric degradation products of 1,1-DCE oxidation include formaldehyde (B43269) (CH₂O), phosgene (B1210022) (COCl₂), and chloroacetyl chloride (CH₂ClCOCl). canada.caresearchgate.net

Table 1: Atmospheric Reactions of 1,1-Dichloroethylene (Parent Compound)

| Oxidant | Reaction Rate Constant (cm³/molecule-sec) | Estimated Atmospheric Half-life |

|---|---|---|

| Hydroxyl (OH) radical | 1.09 x 10⁻¹¹ | 1.5 days nih.gov |

| Ozone (O₃) | 3.7 x 10⁻²¹ | >8 years cdc.gov |

| Nitrate (NO₃) radical | 1.23 x 10⁻¹⁵ | 27 days nih.gov |

This table summarizes the atmospheric degradation pathways for 1,1-dichloroethylene, the precursor to this compound. The data highlights the primary role of hydroxyl radicals in its atmospheric removal.

The presence of water vapor influences the degradation of chlorinated ethenes in the atmosphere. Studies on the decomposition of 1,1-DCE under electron beam irradiation have shown that the process is more efficient in humid air compared to dry air. bibliotekanauki.pl In humid air, a significant portion of the decomposition is driven by chain reactions initiated by OH radicals, which are formed from water molecules. bibliotekanauki.pl In dry air, the chain reaction is primarily initiated by chlorine atoms. bibliotekanauki.pl

Modeling simulations of 1,1-DCE decomposition indicated that the contribution of OH radicals to the degradation process is less than 10% in the absence of added water vapor. researchgate.net However, in humid conditions, the increased availability of OH radicals accelerates the decomposition. bibliotekanauki.pl The main organic product observed in these experiments was chloroacetyl chloride. researchgate.net

Aquatic and Soil Biotransformation Pathways

In soil and water, this compound is a transient metabolite in the biodegradation of 1,1-DCE. The parent compound, 1,1-DCE, can be slowly transformed by microorganisms in soil and groundwater. clu-in.org Biotransformation is considered more significant in subsurface soils where volatilization to the atmosphere is limited. clu-in.org Methanogenic organisms have been shown to be involved in the biotransformation of 1,1-DCE. clu-in.org

The epoxide itself is highly reactive and can be detoxified by microorganisms. acs.org For instance, the Gram-negative bacterium Azoarcus sp. DD4 has been shown to detoxify this compound by conjugating it with glutathione (B108866). acs.org This process results in the formation of 2-S-glutathionyl acetate (B1210297), indicating an effective detoxification pathway. acs.org

The enzymatic conversion of chlorinated ethene epoxides is a critical step in mitigating their toxicity. Glutathione S-transferases (GSTs) are enzymes that can catalyze the detoxification of these reactive epoxides. nih.gov While information on the microbial conversion of this compound is not extensive, the involvement of such enzymatic pathways is a key area of research for the bioremediation of sites contaminated with chlorinated ethenes. nih.gov

Role as a Transient Intermediate in Chlorinated Ethene Biodegradation

This compound is recognized as a transient, reactive intermediate in the aerobic biodegradation of 1,1-DCE. who.intepa.gov Its formation is often catalyzed by monooxygenase enzymes, which have a broad substrate specificity. who.intresearchgate.net For example, methane (B114726) monooxygenase can initiate the oxidation of 1,1-DCE, leading to the formation of the epoxide. who.int

The high reactivity of the epoxide makes it difficult to isolate in laboratory studies, and its existence is often inferred from the detection of its subsequent breakdown or conjugation products. govinfo.gov The toxicity of this compound and its metabolites can lead to the inactivation of the degrading microorganisms, which can limit the effectiveness of bioremediation. nih.govwho.int

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,1-Dichloroethylene |

| This compound |

| 1,1,1-Trichloroethane (B11378) |

| 2-S-glutathionyl acetate |

| Carbon dioxide |

| Chloroacetyl chloride |

| Chlorine |

| cis-1,2-Dichloroethene |

| Ethene |

| Formaldehyde |

| Glutathione |

| Phosgene |

| Tetrachloroethene |

| Trichloroethene |

常见问题

Q. What are the primary enzymatic pathways involved in the metabolism of 1,1-Dichloroethylene to its reactive epoxide?

The metabolism of 1,1-Dichloroethylene (1,1-DCE) is mediated by hepatic cytochrome P450 enzymes, particularly CYP2E1 and CYP2F isoforms. In vitro and in vivo studies demonstrate that CYP2E1 catalyzes the bioactivation of 1,1-DCE to its reactive epoxide intermediate, which subsequently rearranges to form dichloroacetaldehyde and monochloroacetic acid . Methodological approaches include using hepatic microsomal preparations from murine or human tissues to quantify enzyme activity via HPLC or mass spectrometry for metabolite detection .

Q. How does glutathione conjugation influence the detoxification of 1,1-Dichloroethylene epoxide?

Glutathione (GSH) conjugation is a critical detoxification mechanism. The reactive epoxide reacts with GSH via glutathione S-transferases (GSTs), forming stable adducts like 2-S-glutathionyl acetate. Depletion of GSH increases toxicity, as seen in murine models where fasting reduced hepatic GSH and exacerbated liver injury. Experimental validation involves measuring GSH-epoxide adducts using LC-MS/MS and comparing toxicity outcomes in GSH-modulated (e.g., N-acetylcysteine-treated) vs. GSH-depleted models .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in hepatotoxicity mechanisms (parent compound vs. epoxide)?

Contradictory data exist on whether hepatotoxicity arises from 1,1-DCE itself or its epoxide. Phenobarbital pretreatment (inducing CYP enzymes) reduces toxicity in vivo, suggesting epoxide detoxification via enhanced GSH conjugation. Conversely, inhibitors of epoxide hydrolase (e.g., trichloropropane epoxide) increase toxicity by stabilizing the reactive epoxide. Resolving this requires:

Q. How do species-specific differences in CYP isoform expression impact 1,1-DCE epoxide formation?

Human lung and liver microsomes show lower CYP2E1-dependent epoxide formation compared to mice, explaining reduced susceptibility in humans. Advanced methodologies include:

- Recombinant enzyme assays : Express human vs. murine CYP2E1/CYP2F in vitro to compare catalytic efficiency.

- Cross-species pharmacokinetic modeling : Use physiologically based pharmacokinetic (PBPK) models to extrapolate metabolic rates and toxicity thresholds .

Q. What experimental models best capture the in vivo dynamics of 1,1-DCE epoxide formation and binding?

Murine models (e.g., B6C3F1 mice) are preferred for studying renal and hepatic toxicity due to their high CYP2E1 activity. Key techniques include:

- Autoradiography : Track ¹⁴C-labeled 1,1-DCE and its metabolites in tissues.

- Subcellular fractionation : Isolate mitochondrial and microsomal fractions to quantify epoxide binding and correlate with citric acid cycle inhibition (a marker of mitochondrial dysfunction) .

Data Contradiction Analysis

Q. How can conflicting reports on the role of CYP induction in 1,1-DCE toxicity be reconciled?

Phenobarbital pretreatment paradoxically reduces hepatotoxicity despite inducing CYP2E1. This is attributed to concurrent induction of epoxide hydrolase and GSTs, accelerating epoxide detoxification. To validate:

- Enzyme activity profiling : Measure CYP2E1, epoxide hydrolase, and GST activities in induced vs. non-induced models.

- Kinetic studies : Compare epoxide half-life in induced systems using stopped-flow spectroscopy .

Methodological Best Practices

- Quantifying reactive intermediates : Use trapping agents (e.g., glutathione or synthetic nucleophiles) in microsomal assays to stabilize epoxides for detection .

- In vitro-in vivo extrapolation (IVIVE) : Combine hepatic clearance data from microsomal assays with PBPK modeling to predict human toxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。